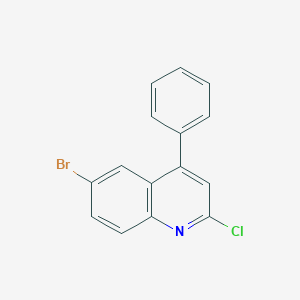

6-Bromo-2-chloro-4-phenylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-4-phenylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClN/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWVRHKYLZQKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365893 | |

| Record name | 6-bromo-2-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393124-91-9 | |

| Record name | 6-bromo-2-chloro-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for the 6 Bromo 2 Chloro 4 Phenylquinoline Scaffold

Established Annulation Reactions and their Adaptations for Quinoline (B57606) Synthesis

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are fundamental to the synthesis of quinoline derivatives. Classical methods such as the Friedländer condensation and the Pfitzinger reaction, along with other cycloaddition strategies, have been adapted to produce the 6-bromo-2-chloro-4-phenylquinoline scaffold.

Friedländer Condensation Approaches to Phenylquinolines

The Friedländer synthesis is a widely utilized method for constructing quinolines, typically involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of this compound, a plausible approach involves the condensation of 2-amino-5-bromobenzophenone (B122471) with a suitable carbonyl compound that can provide the C2-chloro and C4-phenyl functionalities.

One potential pathway involves the reaction of 2-amino-5-bromobenzophenone with a compound such as ethyl chloroacetate (B1199739) or a related derivative. The reaction proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring. The chloro substituent at the 2-position can be introduced either from the coupling partner or through a subsequent chlorination step of an intermediate 2-quinolone.

A general representation of the Friedländer condensation is as follows:

Figure 1. General Mechanism of the Friedländer Condensation. The reaction can be catalyzed by either acid or base.

Detailed research findings on the application of this method to substrates with the specific bromo and chloro substitution pattern of the target molecule are crucial for optimizing reaction conditions and yields.

Pfitzinger Reaction Protocols for Quinoline Carboxylic Acid Precursors

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of an isatin (B1672199) derivative with a carbonyl compound in the presence of a base. For the synthesis of a precursor to this compound, 5-bromoisatin (B120047) would be a key starting material. The reaction of 5-bromoisatin with a carbonyl compound containing a phenyl group, such as phenylacetaldehyde (B1677652) or a derivative, would yield a 6-bromo-2-phenylquinoline-4-carboxylic acid.

The general mechanism of the Pfitzinger reaction involves the base-catalyzed opening of the isatin ring to form an α-keto anilinate, which then condenses with the carbonyl compound. Subsequent cyclization and dehydration afford the quinoline-4-carboxylic acid.

Figure 2. General Mechanism of the Pfitzinger Reaction. The reaction is typically carried out under basic conditions.

This quinoline-4-carboxylic acid intermediate can then be subjected to decarboxylation and chlorination at the 2-position to yield the desired this compound. The selection of the appropriate carbonyl partner is critical for the introduction of the phenyl group at the 4-position.

Other Cycloaddition and Ring-Forming Transformations for the Quinoline System

Beyond the classical named reactions, other cycloaddition and ring-forming strategies can be employed for the synthesis of the quinoline scaffold. A notable example is the aza-Diels-Alder reaction, which involves the [4+2] cycloaddition of an imine (the aza-diene) with an alkene or alkyne (the dienophile).

For the synthesis of a precursor to this compound, an appropriately substituted imine derived from a bromoaniline could react with a phenyl-substituted dienophile. This reaction typically forms a tetrahydroquinoline derivative, which can then be oxidized to the aromatic quinoline. The chloro group at the 2-position would likely need to be introduced in a subsequent step.

The versatility of cycloaddition reactions allows for the construction of highly substituted quinoline cores with good control over regioselectivity and stereoselectivity, particularly in the synthesis of chiral tetrahydroquinolines which can serve as precursors to the final aromatic product.

Catalytic Paradigms in the Construction of Halogenated Phenylquinolines

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The construction of the this compound scaffold can be significantly enhanced through the use of various catalytic systems, including transition metals and Brønsted/Lewis acids.

Transition Metal-Mediated Syntheses (e.g., Palladium, Copper, Gold, Iron Catalysis)

Transition metal catalysis offers powerful tools for the formation of C-C and C-N bonds, which are essential for quinoline synthesis.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions and C-H activation/annulation strategies. For the synthesis of this compound, a palladium-catalyzed approach could involve the coupling of a pre-functionalized bromo- and chloro-substituted aniline (B41778) derivative with a phenyl-containing alkyne or other coupling partner.

Copper Catalysis: Copper catalysts are known for their utility in C-N bond formation and have been employed in the synthesis of quinolines and related heterocycles. A copper-catalyzed annulation of a substituted aniline with an alkyne bearing a phenyl group could be a viable route.

Gold Catalysis: Gold catalysts, particularly known for their ability to activate alkynes, can facilitate intramolecular cyclizations of appropriately substituted anilines to form the quinoline ring. For instance, an N-propargylaniline derivative with the required bromo and phenyl substitutions could undergo a gold-catalyzed cyclization.

Iron Catalysis: As an earth-abundant and less toxic metal, iron has gained significant attention in catalysis. Iron-catalyzed reactions, such as the three-component coupling of anilines, aldehydes, and styrenes, can provide a direct route to substituted quinolines. Adapting such a method with a bromo-substituted aniline and appropriate aldehyde and styrene (B11656) derivatives could lead to the desired product.

| Catalyst | General Reaction Type | Relevance to this compound Synthesis |

| Palladium | Cross-coupling, C-H activation | Coupling of pre-functionalized precursors. |

| Copper | C-N bond formation, Annulation | Annulation of substituted anilines and alkynes. |

| Gold | Alkyne activation, Cyclization | Intramolecular cyclization of N-propargylanilines. |

| Iron | Three-component coupling | Direct synthesis from anilines, aldehydes, and styrenes. |

Table 1. Overview of Transition Metal-Catalyzed Syntheses of Quinolines.

Brønsted/Lewis Acid and Non-Metal Catalysis in Quinoline Formation

Acid catalysis plays a crucial role in many quinoline syntheses, including the classical Friedländer and Combes reactions.

Brønsted Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid (p-TSA), can effectively catalyze the cyclization of N-alkyl anilines with alkynes or alkenes to afford quinoline derivatives. This methodology can tolerate various functional groups, including halogens, making it applicable to the synthesis of this compound.

Lewis Acid Catalysis: Lewis acids, such as metal triflates, are often employed to activate carbonyl groups and promote condensation and cyclization steps in quinoline synthesis. The Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions, is a prime example where Lewis acids can be beneficial.

Non-Metal Catalysis (Organocatalysis): In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts can be used to synthesize enantiomerically enriched tetrahydroquinolines, which are valuable precursors to chiral quinoline derivatives. These methods often proceed via Michael additions or aza-Henry reactions followed by cyclization.

| Catalyst Type | General Role in Quinoline Synthesis | Potential Application |

| Brønsted Acid | Protonation and activation of reactants | Cyclization of anilines with alkynes/alkenes. |

| Lewis Acid | Activation of carbonyl groups | Friedländer and Combes-type reactions. |

| Organocatalyst | Asymmetric induction | Enantioselective synthesis of tetrahydroquinoline precursors. |

Table 2. Brønsted/Lewis Acid and Non-Metal Catalysis in Quinoline Synthesis.

Multicomponent Reaction (MCR) Strategies for Quinoline Assembly

Multicomponent reactions (MCRs) have become powerful tools in organic synthesis, enabling the construction of complex molecules like quinolines in a single, efficient step. rsc.orgnih.govresearchgate.net These reactions are characterized by high atom economy, where most of the atoms from the starting materials are incorporated into the final product. rsc.orgnih.gov This efficiency minimizes waste and simplifies purification processes, aligning with the principles of green chemistry. nih.govbeilstein-journals.org

Several named MCRs are employed for the synthesis of diverse quinoline scaffolds, including the Povarov, Doebner-von Miller, and Conrad-Limpach reactions. nih.gov For instance, a Conrad–Limpach-like MCR can be used to form 4-acetylquinolines from naphthylamine, an aldehyde, and a β-ketoester under camphorsulfonic acid (CSA) catalysis. nih.gov The Povarov reaction, another key MCR, typically involves an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. nih.gov A variation of this uses molecular iodine to catalyze the reaction of anilines, aldehydes, and alkynes to directly yield quinoline derivatives. nih.gov The versatility of MCRs allows for the introduction of various functional groups and substitution patterns, which is crucial for creating a library of compounds for further study. rsc.org

| MCR Type | Reactants | Key Features | Reference |

| Povarov Reaction | Aryl amine, Aldehyde, Activated alkene/alkyne | Forms tetrahydroquinolines or quinolines directly; can be catalyzed by molecular iodine. | nih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | A classic method for quinoline synthesis. | |

| Conrad-Limpach-like MCR | Naphthylamine, Aldehyde, β-ketoester | Utilizes camphorsulfonic acid (CSA) catalysis to produce 4-acetylquinolines. | nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic acid, Isocyanide | Highly versatile for creating diverse molecular scaffolds, often followed by post-transformation cyclization to form heterocycles. | rsc.orgacs.org |

Site-Selective Functionalization and Derivatization of the this compound Core

The presence of two different halogen atoms at the C2 (chloro) and C6 (bromo) positions of the 4-phenylquinoline (B1297854) core allows for site-selective modifications. rsc.orgrsc.org This differential reactivity is fundamental for the strategic elaboration of the molecule, enabling the sequential introduction of new functional groups through various cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. This hierarchy allows for selective functionalization of the 6-bromo position while leaving the 2-chloro position intact. For instance, in reactions involving di-halogenated substrates, the more reactive halide (e.g., iodide over bromide) will preferentially undergo coupling. libretexts.orgwikipedia.org This principle extends to the bromo/chloro substitution pattern in this compound, where reactions like Suzuki, Heck, or Buchwald-Hartwig amination can be directed to the C-Br bond under carefully controlled conditions.

Furthermore, halogen exchange reactions, sometimes referred to as aromatic Finkelstein reactions, can be used to convert a less reactive halide into a more reactive one (e.g., bromide to iodide) in situ to facilitate subsequent coupling reactions. frontiersin.org Copper-catalyzed domino halogen exchange/cyanation, for example, uses a catalytic amount of potassium iodide to convert aryl bromides into more reactive aryl iodides before cyanation. frontiersin.org

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org

Given the differential reactivity of the C-Br and C-Cl bonds, the Sonogashira reaction can be selectively performed at the C6 position of the this compound scaffold. The greater reactivity of the aryl bromide allows for the introduction of an alkynyl substituent at this position without disturbing the chlorine atom at C2. This site-selectivity is crucial for the stepwise construction of more complex derivatives. A general procedure involves reacting the bromo-substituted quinoline with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₄, a copper(I) salt (e.g., CuI), and an amine base. libretexts.orgorganic-chemistry.orgsoton.ac.uk

| Reaction | Substrate | Reagent | Catalyst System | Product | Reference |

| Sonogashira Coupling | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 6-Alkynyl-3-fluoro-2-cyanopyridine | soton.ac.uk |

| Sonogashira Coupling | Aryl or Vinyl Halide | Terminal Alkyne | Palladium(0) / Copper(I) | Arylalkyne or Conjugated Enyne | libretexts.orgwikipedia.org |

| Nickel-Catalyzed Cross-Coupling | Aryl Bromide/Iodide | Arylzinc derivative | Ni-Phosphine complex | Unsymmetrical Biaryl | orgsyn.org |

| Palladium-Catalyzed Cross-Coupling | Aryl Bromide (activated) | Arylzinc derivative | Pd-Phosphine complex | Unsymmetrical Biaryl | orgsyn.org |

Derivatization of the quinoline core to include carboxylic acids, esters, and hydrazides expands its chemical diversity and potential applications. Starting from a 6-bromo-2-phenylquinoline-4-carboxylic acid precursor, a variety of derivatives can be synthesized.

The conversion of a carboxylic acid to an ester is typically achieved through Fischer esterification, reacting the acid with an alcohol under acidic conditions (e.g., using H₂SO₄ as a catalyst). Subsequently, the ester can be converted into a hydrazide by reacting it with hydrazine (B178648) hydrate. inglomayor.clnih.gov This condensation reaction is often performed by refluxing the ester with hydrazine in a solvent like methanol (B129727) or ethanol. inglomayor.cl The use of catalysts such as sulfuric acid or even natural catalysts like lemon juice has been reported to facilitate this transformation. inglomayor.cl These hydrazide derivatives serve as important intermediates for the synthesis of other heterocyclic systems like triazoles and thiadiazoles.

| Step | Starting Material | Reagents | Conditions | Product | Reference |

| 1. Esterification | Carboxylic Acid | Alcohol (e.g., MeOH), H₂SO₄ | Reflux | Ester | |

| 2. Hydrazinolysis | Ester | Hydrazine Hydrate | Reflux in MeOH or EtOH | Hydrazide | inglomayor.cl |

| Hydrazide Synthesis | Carboxylic Acid | Hydrazine, DCC | Room Temperature in CH₂Cl₂ | Hydrazide |

Implementation of Green Chemistry Principles in Quinoline Synthesis

The application of green chemistry principles to quinoline synthesis aims to reduce the environmental impact of chemical processes. ijpsjournal.com This involves strategies such as waste prevention, maximizing atom economy, and using less hazardous chemicals and safer solvents. nih.govijpsjournal.com Traditional methods for quinoline synthesis often rely on harsh conditions and toxic reagents. ijpsjournal.com

Modern, greener approaches focus on several key areas:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. bohrium.comtandfonline.comresearchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.govijpsjournal.comtandfonline.com

Benign Catalysts: Utilizing eco-friendly catalysts like p-toluenesulfonic acid (p-TSA) or para-sulfonic acid calix tandfonline.comarene, or developing catalyst-free methods. bohrium.comtandfonline.comresearchgate.net

One-Pot and Multicomponent Reactions: As discussed earlier, MCRs and one-pot syntheses are inherently green as they reduce the number of synthetic steps, solvent usage, and waste generation. nih.govbohrium.comresearchgate.net

These sustainable methodologies not only benefit the environment but also often lead to improved efficiency and cost-effectiveness in the synthesis of quinoline-based compounds. ijpsjournal.com

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 2 Chloro 4 Phenylquinoline Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline (B57606) and Phenyl Moieties

The quinoline ring system has a dual nature concerning aromatic substitution. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, making it generally unreactive toward electrophiles but activated for nucleophilic attack. Conversely, the benzene (B151609) ring is more electron-rich and undergoes electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The pyridine part of the quinoline is highly susceptible to nucleophilic aromatic substitution (SNAr), a reactivity enhanced by the presence of a good leaving group like chlorine at the C2 position. wikipedia.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring. The C2 position is particularly activated because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups at the C2 position. The presence of electron-withdrawing groups on the ring system generally accelerates SNAr reactions. libretexts.orgdoubtnut.com

Reactivity of the Bromo and Chloro Substituents in Subsequent Functionalization Transformations

The two halogen atoms on the 6-bromo-2-chloro-4-phenylquinoline scaffold exhibit orthogonal reactivity, which is highly advantageous for selective, stepwise functionalization. The 2-chloro group is primed for nucleophilic aromatic substitution, while the 6-bromo group is more suitable for metal-catalyzed cross-coupling reactions.

The higher reactivity of the 2-chloro position towards nucleophiles allows for its selective replacement while leaving the 6-bromo position intact. researchgate.net Conversely, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, can be performed selectively at the C-Br bond. This selectivity is based on the relative rates of oxidative addition to the palladium(0) catalyst, which follows the order C-I > C-Br > C-Cl. libretexts.org This differential reactivity allows for a programmed approach to synthesizing complex derivatives, as illustrated in the table below.

| Position | Halogen | Primary Reaction Type | Example Transformation | Typical Reagents |

|---|---|---|---|---|

| C2 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amination | R-NH2, Base, Heat |

| C6 | Bromo | Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd Catalyst, Base |

| C6 | Bromo | Palladium-Catalyzed Cross-Coupling | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts, Base |

| C6 | Bromo | Palladium-Catalyzed Cross-Coupling | Buchwald-Hartwig Amination | R-NH2, Pd Catalyst, Base |

Influence of the Phenyl Substituent on Quinoline Ring System Reactivity

The phenyl group at the C4 position significantly influences the electronic and steric properties of the quinoline ring system. Sterically, the phenyl group can hinder the approach of reagents to the adjacent C3 and C5 positions. Electronically, the phenyl ring can engage in conjugation with the quinoline system. However, significant steric hindrance between the phenyl ring and the quinoline core can cause the phenyl group to twist out of the plane of the quinoline ring, which would reduce the extent of this conjugation. mdpi.com

The electronic nature of any substituents on the 4-phenyl ring itself can further modulate the reactivity of the quinoline core. An electron-withdrawing group (e.g., -NO₂) on the phenyl ring would enhance the electrophilicity of the quinoline system, making it more susceptible to nucleophilic attack at the C2 position. Conversely, an electron-donating group (e.g., -OCH₃) would decrease its susceptibility to nucleophiles but could potentially increase its reactivity towards electrophiles on the carbocyclic ring. acs.org

Catalytic Hydrogenation and Other Reduction Methodologies

The reduction of this compound can proceed via several pathways, primarily involving the hydrogenation of the nitrogen-containing ring or the reductive cleavage of the carbon-halogen bonds (hydrodehalogenation).

Catalytic Hydrogenation: Catalytic hydrogenation of the quinoline ring system typically reduces the pyridine ring to afford a 1,2,3,4-tetrahydroquinoline (B108954) derivative. A significant challenge in the hydrogenation of halogenated quinolines is the prevention of hydrodehalogenation, the reductive removal of the chloro and bromo substituents. rsc.org The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond. wikipedia.org Specialized catalysts, such as molybdenum sulfide (B99878) (MoS₂), have been shown to be effective for the hydrogenation of the heterocyclic ring in bromoquinolines without cleaving the C-Br bond, which is a common side reaction with traditional metallic catalysts like palladium on carbon (Pd/C). rsc.org

Reductive Dehalogenation: Targeted removal of the halogen atoms can also be achieved. Reductive dehalogenation can be accomplished using various methods, including catalytic transfer hydrogenation or treatment with reducing metals like sodium or calcium in an alcohol solvent. organic-chemistry.orggoogle.com The conditions can often be tuned to achieve selective dehalogenation. For instance, due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, selective removal of the bromine at C6 might be possible under controlled conditions.

| Reaction Type | Product | Illustrative Conditions | Selectivity Note |

|---|---|---|---|

| Ring Hydrogenation | 6-Bromo-2-chloro-4-phenyl-1,2,3,4-tetrahydroquinoline | H2, MoS2 catalyst | Favors ring reduction over dehalogenation. rsc.org |

| Ring Hydrogenation & Dehalogenation | 4-Phenyl-1,2,3,4-tetrahydroquinoline | H2, Pd/C catalyst, harsh conditions | Both ring reduction and loss of halogens likely. researchgate.net |

| Reductive Dehalogenation | 2-Chloro-4-phenylquinoline | Controlled catalytic transfer hydrogenation (e.g., Hantzsch ester, photoredox catalyst) | Selective C-Br cleavage may be possible. organic-chemistry.org |

Elucidation of Reaction Mechanisms and Intermediates for Key Transformations

Understanding the reaction mechanisms and the intermediates involved is crucial for controlling the outcomes of transformations on the this compound core.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: As mentioned, the substitution of the 2-chloro group proceeds via the SNAr mechanism. The key steps are:

Addition: The nucleophile attacks the C2 carbon, which is electron-deficient (electrophilic), breaking the aromaticity of the pyridine ring to form a high-energy, negatively charged intermediate. wikipedia.orglibretexts.org

Stabilization: This intermediate, a Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized over the quinoline ring system, including the electronegative nitrogen atom. This delocalization is key to the feasibility of the reaction. wikipedia.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Mechanism: The Suzuki-Miyaura coupling reaction, a powerful method for forming C-C bonds at the 6-bromo position, operates through a well-established catalytic cycle involving a palladium catalyst. yonedalabs.comnobelprize.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline. This is often the rate-determining step and results in a Pd(II) intermediate. libretexts.orgnobelprize.org

Transmetalation: The organic group from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base. libretexts.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

The elucidation of these mechanisms relies on a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient public data to provide the detailed analysis of This compound as requested in the specific outline.

Detailed experimental data for the following analytical characterizations of this specific compound could not be located:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H NMR, ¹³C NMR, or 2D NMR spectral data, including chemical shifts and coupling constants, are not available.

Vibrational Spectroscopy: No specific Fourier Transform Infrared (FTIR) or Raman spectroscopy data detailing vibrational frequencies for the compound has been published.

High-Resolution Mass Spectrometry (HRMS) and GC-MS: There is no available information on the experimental molecular ion peak or the fragmentation pattern of this compound.

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy: Information regarding the electronic transitions, absorption maxima, fluorescence or phosphorescence characteristics, quantum yield, and Stokes shift for this specific molecule is not present in the searched sources.

While information exists for isomers and other related quinoline derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this data. Therefore, it is not possible to generate the article with the requested scientifically accurate and specific content at this time.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 6 Bromo 2 Chloro 4 Phenylquinoline

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy for Electronic and Photophysical Properties

Solvatochromic Effects on Optical Properties

Solvatochromism, the phenomenon where the color of a chemical substance changes with the polarity of the solvent, is a key characteristic in the study of optical materials. This effect provides valuable insights into the electronic distribution within a molecule in its ground and excited states. For quinoline (B57606) derivatives, solvatochromism is an area of active investigation, as the nitrogen heteroatom and the extended π-system of the quinoline ring can lead to significant solute-solvent interactions.

While specific experimental studies on the solvatochromic effects of 6-Bromo-2-chloro-4-phenylquinoline are not extensively documented, the behavior of similar quinoline compounds allows for an informed discussion. The electronic transitions in quinoline derivatives, typically π-π* and n-π* transitions, are sensitive to the solvent environment. The presence of electron-withdrawing groups, such as the bromo and chloro substituents in this compound, is expected to influence the energy levels of the molecular orbitals involved in these transitions.

The phenyl group at the 4-position further extends the conjugated system, which can lead to a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted quinolines. The degree of this shift, and its sensitivity to solvent polarity, would be modulated by the halogen atoms. It is plausible that in polar solvents, the dipole moment of the molecule would change upon photoexcitation, leading to a stabilization or destabilization of the excited state relative to the ground state, and thus a noticeable solvatochromic shift. A detailed investigation involving a range of solvents with varying polarities would be necessary to quantify the solvatochromic behavior of this compound and to construct a Kamlet-Taft or Catalan plot to deconstruct the specific solvent-solute interactions at play.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Structural Elucidation

The determination of the three-dimensional arrangement of atoms in the solid state is crucial for understanding the structure-property relationships of a material. X-ray Diffraction (XRD) on a powdered sample can confirm the crystalline nature of a compound. For a detailed molecular structure, single-crystal X-ray crystallography is the definitive technique.

To provide a concrete example of the type of data obtained from such an analysis, the crystallographic data for a related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767), confirms its crystalline nature through well-resolved XRD peaks. Current time information in Bangalore, IN. A full single-crystal X-ray diffraction study would be required to determine the precise bond lengths, bond angles, and packing arrangement of this compound.

Table 1: Crystallographic Data for the Related Compound 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₂H₁₆ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5922(5) |

| b (Å) | 8.2883(3) |

| c (Å) | 19.1885(9) |

| β (°) | 92.988(3) |

| Volume (ų) | 1682.29(13) |

This data is for a related compound and is presented for illustrative purposes.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are vital for assessing the stability and decomposition behavior of a compound as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

For this compound, TGA and DTA would provide critical information on its melting point, decomposition temperature, and the nature of its thermal degradation. Based on studies of similar halogenated phenylquinoline derivatives, it is expected that this compound would exhibit good thermal stability.

For example, the thermal analysis of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline showed that the compound is stable up to 100°C. Current time information in Bangalore, IN. The DTA curve for this related compound displayed endothermic peaks corresponding to the loss of water and residual moisture, followed by exothermic peaks at higher temperatures (around 300°C and 439°C) indicating the decomposition of the organic material. Current time information in Bangalore, IN.

It is reasonable to predict a similar thermal behavior for this compound. The initial part of the TGA curve would likely be flat, indicating thermal stability. The onset of mass loss would signify the beginning of decomposition. The DTA curve would be expected to show an endothermic peak at the melting point of the compound, followed by exothermic peaks at higher temperatures corresponding to its decomposition. The specific temperatures for these events would be unique to the compound's structure and intermolecular forces.

Table 2: Thermal Analysis Data for the Related Compound 2-(4-bromophenyl)-6-chloro-4-phenylquinoline Current time information in Bangalore, IN.

| Analysis | Observation | Temperature (°C) |

| TGA | Stable up to | 100 |

| DTA | Endothermic Peak (Distortion of water) | 98 |

| DTA | Endothermic Peak (Evaporation of moisture) | 188.24 |

| DTA | Exothermic Peak (Decomposition) | ~300.22 |

| DTA | Exothermic Peak (Decomposition) | ~439.09 |

This data is for a related compound and is presented for illustrative purposes.

Computational and Theoretical Investigations of 6 Bromo 2 Chloro 4 Phenylquinoline

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Molecular Properties

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govmasjaps.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are instrumental in optimizing molecular geometry to find the most stable conformation and in calculating a range of molecular properties. nih.govindexacademicdocs.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of related quinoline (B57606) derivatives, the HOMO and LUMO are typically distributed across the aromatic system. For instance, in a study of 2-chloro-3-methylquinoline, the HOMO and LUMO were found to be spread over the quinoline ring. researchgate.net The introduction of substituents like halogens (bromo, chloro) and a phenyl group significantly influences the energies and distributions of these orbitals. Electron-withdrawing groups, such as chlorine and bromine, and the aromatic phenyl ring can modulate the electron density and alter the HOMO-LUMO energy gap. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 6-Chloroquinoline (B1265530) | DFT/B3LYP/6-311++G(d,p) | -6.65 | -1.54 | 5.11 | indexacademicdocs.org |

| 8-Hydroxyquinoline (B1678124) | DFT/B3LYP/6-31G* | -5.78 | -1.25 | 4.53 | researchgate.net |

| Chalcone with p-bromophenyl | DFT/B3LYP/6-311G | -6.21 | -2.69 | 3.52 | nih.gov |

This table presents data from analogous compounds to infer properties of 6-bromo-2-chloro-4-phenylquinoline. The values are illustrative of the range and type of data obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface plots electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map is expected to show the most negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for electrophilic attack. researchgate.net The regions around the electronegative chlorine and bromine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl and quinoline rings would show positive potential (blue), indicating their susceptibility to nucleophilic attack. Such analyses have been performed on various quinoline derivatives, confirming the nitrogen atom and any hydroxyl groups as key sites of negative potential. researchgate.netnih.gov Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding. rsc.org

Natural Bond Orbital (NBO) Analysis and Mulliken Charge Calculations

Natural Bond Orbital (NBO) analysis and Mulliken population analysis are methods used to calculate the distribution of atomic charges within a molecule. researchgate.netuni-rostock.de While Mulliken charges are simpler to calculate, they are known to be highly dependent on the basis set used. stackexchange.comq-chem.com NBO analysis is generally considered more robust as it is based on the electron density and provides a more chemically intuitive picture of bonding and charge distribution. uni-rostock.destackexchange.com

Table 2: Representative Calculated Atomic Charges for Atoms in Analogous Compounds

| Compound | Atom | Mulliken Charge (e) | NBO Charge (e) | Source |

| 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine | C(2) (bonded to Cl) | 0.15 | 0.08 | researchgate.net |

| Cl | -0.11 | -0.19 | researchgate.net | |

| N(1) | -0.37 | -0.55 | researchgate.net | |

| 8-Hydroxyquinoline | N(1) | -0.27 | -0.52 | researchgate.net |

| O(10) | -0.29 | -0.65 | researchgate.net |

This table presents data from analogous compounds to infer properties of this compound. The charges illustrate the typical distribution calculated by these methods.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations are widely used to predict vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method. nih.gov These theoretical spectra aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.netq-chem.com

For this compound, characteristic vibrational modes would include C-H stretching in the aromatic rings, C=C and C=N stretching within the quinoline system, and vibrations corresponding to the C-Cl and C-Br bonds. Studies on similar molecules like 2-chloroquinoline-3-carboxaldehyde and 6-chloroquinoline have provided detailed assignments of their vibrational spectra based on DFT calculations. indexacademicdocs.orgnih.gov For instance, C-H stretching modes in aromatic rings are typically observed in the 3000–3100 cm⁻¹ region, while C=C stretching modes appear around 1400-1600 cm⁻¹. nih.gov

Table 3: Selected Predicted Vibrational Frequencies for Analogous Compounds

| Compound | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Source |

| 2-chloroquinoline-3-carboxaldehyde | C-H stretching (quinoline) | 3069 | nih.gov |

| C=N stretching | 1565 | nih.gov | |

| C-Cl stretching | 761 | nih.gov | |

| 6-Chloroquinoline | C-H stretching | 3072-3010 | indexacademicdocs.org |

| C-C stretching | 1612-1371 | indexacademicdocs.org |

This table presents data from analogous compounds to infer properties of this compound. The frequencies are representative of typical values for these functional groups.

Thermodynamic Properties Calculation

DFT calculations can also be used to predict various thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy, as a function of temperature. flvc.orgmdpi.com These calculations are crucial for understanding the stability and reactivity of a compound under different conditions. For instance, a study on 2-methylquinoline, 2-chloroquinoline, and 2-phenylquinoline (B181262) investigated their phase transition thermodynamic characteristics, determining properties like the enthalpy of sublimation and vaporization. indexacademicdocs.orgresearchgate.netdergipark.org.tr Such data is vital for understanding the physical behavior and stability of these compounds. researchgate.net

For this compound, computational methods could predict its heat of formation, heat capacity, and other thermodynamic parameters. These values would be influenced by the molecular weight and the nature of the substituent groups. A study on benzofuroxan (B160326) derivatives showed that the enthalpy of formation was significantly higher for derivatives with certain functional groups, making them promising high-energy compounds. mdpi.com

Table 4: Representative Thermodynamic Data for Analogous Compounds at 298.15 K

| Compound | Property | Value | Unit | Source |

| 2-Chloroquinoline | Enthalpy of Vaporization | 68.3 ± 1.5 | kJ/mol | researchgate.net |

| 2-Phenylquinoline | Enthalpy of Sublimation | 114.7 ± 2.4 | kJ/mol | researchgate.net |

| 8a (a 6-bromo quinazoline (B50416) derivative) | Total Energy | -2973.85 | a.u. | nih.gov |

| Gibbs Free Energy | -2973.92 | a.u. | nih.gov |

This table presents data from analogous compounds to infer properties of this compound. These values provide insight into the expected thermodynamic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the electronic excited states of molecules. nih.govnih.gov It is used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra, and to analyze the nature of electronic transitions (e.g., n→π* or π→π*). researchgate.netq-chem.com By optimizing the geometry of the excited state, TD-DFT can also be used to simulate fluorescence and phosphorescence phenomena. q-chem.com

For a molecule like this compound, which possesses an extended π-conjugated system, TD-DFT calculations would be essential to predict its photophysical properties. The calculations would likely reveal low-lying π→π* transitions responsible for absorption in the UV or visible region. The nature and energy of these transitions would be modulated by the bromo, chloro, and phenyl substituents. rsc.org For example, TD-DFT studies on phenylalanine protein chain models have shown that the choice of functional (e.g., CAM-B3LYP, ωB97X-D) is crucial for accurately describing excited states, especially those with charge-transfer character. nih.gov Analysis of the excited states of this compound would involve identifying the molecular orbitals involved in the electronic transitions to understand how the electron density is redistributed upon excitation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes the positions and velocities of particles, offering a dynamic view of molecular behavior. researchgate.netnih.gov This technique is invaluable for exploring the conformational landscape of a molecule—the full range of three-dimensional shapes it can adopt—and for analyzing its interactions with other molecules, such as solvents or biological macromolecules. mun.cacresset-group.com

For a molecule like this compound, MD simulations could elucidate several key properties. Simulations in an aqueous environment, for example, would reveal how the molecule interacts with water, providing insights into its solubility and the stability of its different conformations. mun.caacs.org Furthermore, when studying potential applications in medicinal chemistry, MD simulations are crucial for understanding how a ligand like a quinoline derivative might bind to a protein target. nih.gov These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and calculate the binding free energy, which is a measure of the affinity between the ligand and its target. nih.govacs.org

While no specific MD simulation studies on this compound have been published, research on related halogenated quinoline derivatives highlights the utility of this approach. For instance, a study on N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) used MD simulations to investigate its interaction with the enzymes MAO-A and MAO-B. acs.orgacs.org The simulations, run for 100 nanoseconds, provided data on the stability of the enzyme-ligand complex, as measured by the Root Mean Square Deviation (RMSD) and Radius of Gyration (RoG). acs.org

Table 1: Illustrative MD Simulation Stability Metrics for a Related Halogenated Quinoline (Q3Cl4F) Complexed with MAO-A

| Metric | Value (Å) | Interpretation |

| RMSD | 2.683 ± 0.625 | Indicates a stable binding of the ligand within the enzyme's active site over the simulation time. acs.org |

| RoG | 24.890 ± 0.198 | Suggests that the overall compactness of the protein-ligand complex remains consistent, indicating stability. acs.org |

| RMSF | 6.307 ± 2.580 | Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. acs.org |

This data is for the related compound Q3Cl4F and is presented for illustrative purposes. acs.org

Such analyses for this compound would be instrumental in predicting its behavior in a biological environment, assessing its potential as a therapeutic agent by understanding its dynamic interactions with target proteins. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org By partitioning the crystal electron density into molecular fragments, a unique "Hirshfeld surface" is generated for each molecule. This surface is defined as the boundary where the contribution to the electron density from the molecule itself is equal to the contribution from all other molecules in the crystal. scirp.orgscirp.org

For this compound, a Hirshfeld surface analysis would require its single-crystal X-ray diffraction data. Although such data is not publicly available, we can infer the types of insights that could be gained by looking at studies of similarly substituted heterocyclic compounds. The presence of bromine, chlorine, and nitrogen atoms, along with the phenyl and quinoline ring systems, suggests a rich variety of potential intermolecular interactions, including:

Halogen bonds: Interactions involving the bromine and chlorine atoms.

Hydrogen bonds: C–H···N or C–H···Cl interactions.

π-π stacking: Interactions between the aromatic rings.

van der Waals forces: General attractive or repulsive forces between atoms.

A Hirshfeld analysis would precisely quantify the contribution of each of these forces to the crystal's stability.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or physicochemical properties of a set of compounds with a particular property of interest, such as boiling point, solubility, or, in a biological context, activity (then known as QSAR). iacademic.infonih.govspringernature.com The fundamental principle is that the structure of a molecule dictates its properties and activities. youtube.com By developing a mathematical model, QSPR can predict the properties of new, untested compounds based solely on their chemical structure. nih.gov

A typical QSPR study involves several key steps:

Data Set Selection: A group of molecules with known properties is compiled. nih.gov

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to represent its structural and chemical features (e.g., size, shape, electronic properties). iacademic.info

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation linking the descriptors to the property of interest. igi-global.com

Validation: The model's statistical robustness and predictive power are rigorously tested. youtube.com

For this compound, a QSPR study could be highly valuable. For instance, by including it in a dataset of other quinoline derivatives, one could develop a model to predict properties like its n-octanol-water partition coefficient (logP), a key indicator of a drug's potential pharmacokinetic behavior. springernature.com

While no specific QSPR studies featuring this compound are available, numerous studies on quinoline derivatives demonstrate the power of this approach. For example, 3D-QSAR models have been developed for quinoline-based compounds to predict their anti-cancer activity. scirp.org These models use 3D descriptors from methods like Comparative Molecular Field Analysis (CoMFA) to create contour maps that show which structural modifications would likely enhance or diminish the biological activity. scirp.org

Table 2: Illustrative Statistical Parameters from a 3D-QSAR Study on Quinoline Derivatives

| Statistical Parameter | Value | Significance |

| q² (Cross-validated r²) | 0.625 | Indicates good internal predictive ability of the model. scirp.org |

| r² (Non-cross-validated r²) | 0.913 | Shows a strong correlation between the predicted and observed activities for the training set. scirp.org |

| r²_pred (External validation r²) | 0.875 | Demonstrates the model's ability to accurately predict the activity of compounds not used in its development. scirp.org |

This data is from a study on a series of quinoline derivatives and is presented for illustrative purposes. scirp.org

A QSPR study for this compound could similarly guide the synthesis of new analogues with potentially improved physicochemical or biological properties. scirp.org

Advanced Applications in Materials Science and Catalysis

Integration of Quinoline (B57606) Derivatives in Third-Generation Photovoltaic Devices

Third-generation photovoltaic technologies, such as Dye-Sensitized Solar Cells (DSSCs) and Polymer Solar Cells (PSCs), aim to overcome the efficiency limits of traditional silicon-based cells. researchgate.net Quinoline derivatives are gaining popularity in this area due to their favorable electronic properties, acting as electron acceptors and behaving as p-type semiconductors. researchgate.net Their luminescence in the blue range is also an attractive characteristic for photonic applications. researchgate.net

While the broader class of quinoline derivatives has been investigated for these applications, specific research detailing the performance of 6-Bromo-2-chloro-4-phenylquinoline in photovoltaic devices is not extensively available in the current literature. However, the known properties of halogenated quinolines suggest potential utility. The electron-withdrawing nature of the bromo and chloro groups in this compound could be advantageous in tuning the energy levels of materials used in PSCs, potentially enhancing charge separation and transport. In DSSCs, quinoline moieties have been incorporated as part of the dye sensitizer, contributing to the molecule's ability to absorb light and inject electrons into the semiconductor.

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Quinoline derivatives are well-established materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). researchgate.netuconn.edu Tris-(8-hydroxyquinoline) aluminum (Alq3) is one of the most widely used electroluminescent materials due to its stability and luminescence. uconn.edu The development of new quinoline-based materials continues to be a focus for achieving high-efficiency and pure-color displays. nih.govnih.gov

For instance, blue-emitting quinoline materials are essential for full-color displays. A synthesized quinoline derivative, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has shown promising electron transporting and blue-emitting properties. researchgate.netuconn.edu An OLED device using this material exhibited a bright blue emission with a peak wavelength of 425 nm. researchgate.netuconn.edu

While specific studies on the use of This compound in OLEDs or OFETs are limited, the characteristics of related compounds are informative. The benzophenone (B1666685) core, structurally related to the phenylquinoline part of the target molecule, is a known fragment in the synthesis of organic semiconductors for OLEDs. nih.gov Zinc complexes of 8-hydroxyquinoline (B1678124) with styryl groups have been used as the active layer in OLEDs, producing strong yellow electroluminescence. mdpi.com The presence of a chlorine atom in one such derivative, ZnStq_Cl, was found to cause a slight shift in the electroluminescence maximum. mdpi.com This suggests that the halogen atoms in this compound could similarly tune the emissive properties if integrated into an OLED device.

Table 1: Performance of Selected Quinoline Derivatives in OLEDs

| Quinoline Derivative | Device Structure | Emission Peak (nm) | Turn-on Voltage (V) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| DMeOBQ researchgate.netuconn.edu | ITO/NPB/DMeOBQ/CsF/Al | 425 | 2.8 | (0.155, 0.10) |

| ZnStq_Cl:PVK mdpi.com | Not specified | 587 | Not specified | Not specified |

| BNCz-NPO (1 wt%) nih.gov | Not specified | 478 | Not specified | (0.11, 0.17) |

Exploration as Fluorescent Probes, Sensors, and Fluorescent Dyes for Advanced Imaging

The inherent fluorescence of the quinoline ring makes it a valuable scaffold for developing probes and sensors for various analytes and biological imaging. nih.gov Quinoline-based sensors have been designed for detecting metal ions like Zn²⁺ and Cu²⁺, as well as nitro-phenolic compounds. semanticscholar.orgrsc.orgrsc.org The design often involves functionalizing the quinoline core to modulate its photophysical properties upon binding to a target. nih.gov

For example, two new fluorescent sensors based on quinoline and pyridine (B92270) moieties were synthesized and showed selective sensing of Zn²⁺ with detection limits in the parts-per-billion (ppb) range. semanticscholar.orgrsc.org Another quinoline-based probe was developed for the selective detection of copper ions, offering a colorimetric method to distinguish between cuprous and cupric ions. rsc.org The detection limit for this probe was found to be 1.03 μM. rsc.org

Although direct applications of This compound as a fluorescent probe are not widely documented, its structure is conducive to such functions. The phenyl group could be further functionalized to introduce specific binding sites, while the bromo and chloro substituents could influence the photophysical properties, such as quantum yield and Stokes shift, which are critical for sensor performance.

Potential as Nonlinear Optical (NLO) Materials and Components in Optoelectronic Devices

Materials with significant nonlinear optical (NLO) properties are in demand for applications in optoelectronics, including frequency conversion and optical switching. Quinoline derivatives, with their extended π-electron systems, are candidates for NLO materials. The delocalization of electrons across the quinoline ring system can lead to a high order of non-linearity.

There is a lack of specific experimental or theoretical data on the NLO properties of This compound . However, research on related quinoline Schiff bases indicates their potential in optoelectronics due to their extensive electron cloud delocalization and high non-linearity. The introduction of electron-withdrawing groups, such as the bromo and chloro atoms in the target compound, is a common strategy to enhance NLO responses by creating a push-pull electronic structure. Further computational and experimental studies would be necessary to quantify the NLO potential of this compound.

Catalytic Roles of Quinoline Derivatives and their Metal Complexes

Quinoline derivatives are highly effective ligands in coordination chemistry, forming stable complexes with various metals that can act as catalysts in a range of chemical transformations.

Ligand Design for Homogeneous and Heterogeneous Catalysis

The nitrogen atom in the quinoline ring provides a key coordination site for metal ions. By modifying the substituents on the quinoline core, ligands can be designed to control the steric and electronic environment around the metal center, thereby influencing the activity and selectivity of the catalyst. The bromine and chlorine atoms on This compound are electron-withdrawing, which would affect the electron density on the nitrogen atom and, consequently, the properties of its metal complexes. The bromine atom also offers a site for further modification via cross-coupling reactions, allowing for the synthesis of more complex ligand structures.

Quinoline derivatives have been used in both homogeneous and heterogeneous catalysis. For instance, nickel-catalyzed reactions for the synthesis of quinolines and quinoxalines have been developed. mdpi.com Heterogeneous catalysts based on zeolites have also been employed for the synthesis of quinolines.

Catalytic Activity in Oxidation Reactions (e.g., Catecholase Activity)

Metal complexes of quinoline derivatives have shown significant catalytic activity in oxidation reactions. A notable example is their use in mimicking the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. mdpi.comscilit.comresearchgate.net

Studies on various quinoline-based compounds have shown that their copper(II) complexes can efficiently catalyze the oxidation of catechol to o-quinone. mdpi.comscilit.com The catalytic activity was found to depend on both the chemical structure of the quinoline ligand and the nature of the copper salt used. mdpi.comscilit.com For example, complexes formed with copper(II) acetate (B1210297) generally show higher catalytic activity than those formed with copper(II) chloride. mdpi.comscilit.com This is attributed to the fact that anions strongly bound to the copper can hinder the coordination of the quinoline ligand, resulting in lower catalytic activity. mdpi.com

While the specific catecholase activity of This compound complexes has not been reported, the general findings suggest that it could form catalytically active complexes. The electronic effects of the bromo and chloro substituents would play a role in modulating the redox potential of the copper center, which is a key factor in the catalytic cycle.

Table 2: Catalytic Activity of Selected Quinoline-Copper(II) Complexes in Catechol Oxidation mdpi.com

| Quinoline Ligand | Copper Salt | Catalytic Activity (Turnover number, h⁻¹) |

|---|---|---|

| 2-chloroquinoline-3-carbaldehyde | Cu(OAc)₂ | 28.57 |

| 2-chloro-6-methoxyquinoline | Cu(OAc)₂ | 18.00 |

| 2-chloroquinoline-3-carbohydrazide | Cu(OAc)₂ | 33.33 |

| 6-bromo-3-carboxy-2-chloroquinoline | Cu(OAc)₂ | 21.00 |

Chemoselective Hydrogenation of Organic Substrates

The catalytic hydrogenation of quinoline and its derivatives is a critical transformation for producing saturated heterocyclic structures, which are valuable in pharmaceuticals and fine chemicals. uop.edu.pk The hydrogenation can proceed in a stepwise manner, first reducing the nitrogen-containing ring to form a tetrahydroquinoline, which can then be further reduced in the benzene (B151609) ring under more forceful conditions. uop.edu.pk The process of chemoselective hydrogenation involves the selective reduction of one functional group in the presence of others. In the case of this compound, the molecule presents several sites susceptible to reduction: the quinoline core, the phenyl substituent, and the carbon-halogen bonds.

The primary challenge in the hydrogenation of halogenated quinolines is achieving selectivity. Catalytic hydrogenation is a powerful method for adding hydrogen across double bonds, typically using metal catalysts like platinum, palladium, or nickel. nih.gov However, these catalysts can also promote the cleavage of carbon-halogen bonds (hydrodehalogenation), which is often an undesirable side reaction.

Research Findings:

While specific studies on the chemoselective hydrogenation of this compound are not extensively documented in publicly available literature, we can infer potential catalytic behaviors based on related research. The controlled partial transfer hydrogenation of quinolines has been achieved using cobalt-amido cooperative catalysis, which selectively yields 1,2-dihydroquinolines. nih.gov This method's success is attributed to the precise control exerted by the catalyst, which facilitates the transfer of dihydrogen from a donor like H₃N·BH₃ specifically to the N=C bond of the quinoline. nih.gov

For a molecule like this compound, a successful chemoselective hydrogenation would ideally target the reduction of the quinoline ring without affecting the bromo, chloro, or phenyl groups. The selection of the catalyst and reaction conditions would be paramount. For instance, Lindlar's catalyst, a poisoned palladium catalyst, is known for its ability to selectively reduce alkynes to alkenes without further reduction. uop.edu.pk A similarly deactivated or specialized catalyst might be required to achieve the desired selectivity in this complex substrate.

The table below outlines the potential hydrogenation products of this compound, highlighting the challenge of achieving chemoselectivity.

| Starting Material | Potential Product | Type of Reduction | Catalyst/Conditions |

| This compound | 6-Bromo-2-chloro-4-phenyl-1,2,3,4-tetrahydroquinoline | Selective Ring Hydrogenation | Specialized (e.g., Cobalt-based, Rhodium-based) |

| This compound | 2-Chloro-4-phenylquinoline | Hydrodebromination | Standard (e.g., Pd/C, PtO₂) with H₂ |

| This compound | 6-Bromo-4-phenylquinoline | Hydrodechlorination | Standard (e.g., Pd/C, PtO₂) with H₂ |

| This compound | 4-Phenyl-1,2,3,4-tetrahydroquinoline | Full Dehalogenation & Ring Hydrogenation | Harsh (e.g., High pressure/temp Pd/C, PtO₂) |

Achieving the selective hydrogenation of the quinoline core while preserving the halogen substituents is a significant synthetic challenge that requires the development of highly specific catalytic systems.

Investigation as Liquid Crystalline Compounds for Display Technologies

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. wikipedia.org Molecules that form liquid crystal phases (mesogens) are typically anisotropic, meaning they have a directional dependence in their molecular shape, often being long and rigid. libretexts.org This structural feature allows them to align in a preferred direction, leading to the unique optical properties exploited in liquid crystal displays (LCDs).

For a molecule to be a candidate for liquid crystal applications, it generally needs to possess several key structural characteristics:

A rigid core structure, often containing multiple rings.

An elongated, rod-like or disc-like molecular shape.

The presence of polar groups which can enhance intermolecular interactions and promote ordered alignment. libretexts.org

Research Findings:

There is no direct evidence in the scientific literature to suggest that this compound has been specifically investigated for its liquid crystalline properties. However, we can analyze its molecular structure to predict its potential as a mesogen.

However, the substitution pattern may not be optimal for inducing mesomorphism. The phenyl group at the 4-position creates a significant kink in the molecular axis, which could disrupt the parallel stacking required for the most common (nematic and smectic) liquid crystal phases. Typically, liquid crystals have a more linear or "calamitic" shape. While some bent-core liquid crystals are known, the specific geometry of this compound would need to be computationally modeled and experimentally verified to determine if it can pack in a way that forms a stable mesophase.

The table below compares the structural features of this compound with those of a typical calamitic liquid crystal.

| Structural Feature | Typical Calamitic Liquid Crystal | This compound | Potential for Mesomorphism |

| Core Structure | Rigid, often with multiple aromatic rings | Rigid 4-phenylquinoline (B1297854) core | Favorable |

| Molecular Shape | Elongated, linear (rod-like) | Kinked due to 4-phenyl substitution | Potentially Unfavorable |

| Polarity | Presence of polar terminal groups (e.g., -CN, -OR) | Polar C-Br and C-Cl bonds | Favorable |

| Flexibility | Often has flexible alkyl chains at the termini | No flexible chains | Unfavorable |

Theoretical and Pre Clinical Research Paradigms in Medicinal Chemistry

The Quinoline (B57606) Nucleus as a Foundation for Rational Molecular Design in Drug Discovery

The quinoline ring, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govuni.lu This structural motif is recognized as a "privileged scaffold," a concept that describes molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a rich source for drug discovery. nih.govuni.lu The versatility of the quinoline nucleus stems from its unique electronic properties, its ability to engage in various non-covalent interactions, and the numerous positions on the ring system that can be synthetically modified. nih.govnih.gov

The functionalization of the quinoline scaffold at different positions allows for the fine-tuning of its pharmacological profile, making it a key component in rational drug design. uni.lu By strategically introducing various substituents, medicinal chemists can modulate properties such as target selectivity, potency, and pharmacokinetic characteristics. sigmaaldrich.comnih.gov This adaptability has led to the incorporation of the quinoline core into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. nih.govnih.govnih.govnih.goveurekaselect.com

The success of quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin, has cemented the status of this heterocycle as a critical building block in the development of new therapeutics. uni.lunih.gov The well-established synthetic routes for creating diverse quinoline derivatives further enhance its appeal to researchers. nih.gov The continued exploration of quinoline chemistry is driven by the goal of discovering novel drug candidates with improved efficacy and reduced side effects for a multitude of diseases. nih.govnih.gov The inherent "druggability" of the quinoline scaffold ensures its enduring importance as a foundation for the rational design of next-generation medicines. uni.lu

Molecular Mechanisms of Action: Insights from In Vitro and Computational Studies

The biological activities of quinoline derivatives are underpinned by a variety of molecular mechanisms. Elucidating these mechanisms through in vitro and computational methods is crucial for understanding their therapeutic potential and for guiding the development of more effective and specific agents. For a compound like 6-Bromo-2-chloro-4-phenylquinoline, its potential mechanisms can be inferred from studies on structurally related molecules.

Enzyme Inhibition Studies (e.g., Microbial DNA-Gyrase, Acetylcholinesterase)

Microbial DNA Gyrase:

Bacterial DNA gyrase is a well-established and clinically validated target for antibacterial drugs. nih.gov This enzyme, a type II topoisomerase, introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. nih.gov Quinolone antibiotics, such as ciprofloxacin, exert their bactericidal effects by inhibiting DNA gyrase. nih.gov

Acetylcholinesterase:

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. While direct AChE inhibition data for this compound is not available, the broader class of quinoline derivatives has been investigated for this activity. For example, a library of thienocycloalkylpyridazinones, which are heterocyclic compounds, showed potent and selective inhibition of human AChE, with some analogues having IC₅₀ values in the low micromolar range. This highlights the potential for heterocyclic scaffolds to interact with the active site of AChE.

DNA Binding and Intercalation Mechanisms

The interaction with DNA represents a fundamental mechanism of action for many therapeutic compounds. Small molecules can bind to DNA in several ways, including groove binding and intercalation, where a planar aromatic moiety inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation can lead to structural distortions of the DNA, such as helix unwinding and elongation, thereby interfering with cellular processes like DNA replication and transcription. nih.gov

The planar aromatic system of the quinoline nucleus makes it a suitable candidate for DNA intercalation. As mentioned previously, some quinoline derivatives function as DNA gyrase poisons by stabilizing the covalent enzyme-DNA complex. nih.gov This mechanism, while primarily an enzyme-targeted action, inherently involves a strong interaction with DNA. The stabilization of the cleavage complex prevents the re-ligation of the DNA strands, leading to cytotoxic double-strand breaks. nih.gov Therefore, it is plausible that this compound could interact with DNA, either through direct intercalation or as part of a ternary complex with a DNA-processing enzyme like a topoisomerase.

Computational Molecular Docking and Ligand-Protein Interaction Profiling

Computational molecular docking is a powerful tool used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein. This method provides valuable insights into the potential mechanism of action and can guide the synthesis of more potent derivatives.

For quinoline-based compounds, molecular docking has been instrumental in identifying and optimizing their interactions with various biological targets. In the context of DNA gyrase inhibition, a study on 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives used molecular docking to investigate their binding modes within the active sites of DNA gyrase A and B subunits. nih.gov The results indicated a more favorable binding to the A subunit, which was subsequently confirmed by in vitro assays. nih.gov Similarly, molecular docking studies of 6-bromo quinazoline (B50416) derivatives have been performed to understand their binding interactions within the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. While specific docking studies for this compound were not found, the predicted physicochemical properties, such as an XlogP of 5.2, suggest a high degree of lipophilicity which would influence its binding to hydrophobic pockets in proteins. uni.lu

In Vitro Pharmacological Evaluations and Biological Activity Screening (Excluding Human Clinical Data)

The in vitro evaluation of a compound's biological activity against pathogenic organisms or in specific cell-based assays is a critical step in the preclinical drug discovery process. This screening provides essential data on the compound's potency and spectrum of activity.

Antitubercular Activity against Pathogenic Strains (e.g., Mycobacterium tuberculosis H37Rv)

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. nih.govnih.gov The quinoline scaffold is a known pharmacophore in several antitubercular drugs.

While there is no specific data available on the antitubercular activity of this compound, numerous studies have demonstrated the potential of related quinoline and heterocyclic derivatives against M. tuberculosis H37Rv. For example, a series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole (B1198619) derivatives showed good in vitro antitubercular activities, with some compounds having Minimum Inhibitory Concentration (MIC) values in the low micromolar range. eurekaselect.com Another study on pyridazinone derivatives, which are also nitrogen-containing heterocycles, identified compounds with activity against the H37Rv strain. nih.gov These findings underscore the potential of halogenated phenyl and heterocyclic scaffolds in the development of novel antitubercular agents. The presence of bromo and chloro substituents on the phenylquinoline core of the title compound may contribute to its potential antimicrobial activity.

Antioxidant Activity Assessment (e.g., DPPH, FRAP Assays)

The evaluation of a compound's antioxidant potential is a critical step in the early stages of drug discovery, particularly for diseases linked to oxidative stress. Two widely employed methods for this assessment are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netcropj.com

The DPPH assay is a colorimetric method based on the ability of an antioxidant to scavenge the stable DPPH free radical. nih.gov In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance. nih.govekb.eg The degree of discoloration is proportional to the scavenging potential of the antioxidant compound. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. ekb.eg A lower IC50 value indicates a higher antioxidant activity. researchgate.net

The FRAP assay also operates on a colorimetric principle, measuring the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form. nih.gov This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored spectrophotometrically. nih.gov The FRAP assay directly measures the total antioxidant capacity of a sample. ekb.eg